2-(3-Bromophenyl)propanal
Description
2-(3-Bromophenyl)propanal (CAS 59452-90-3) is an organobromine compound with the molecular formula C₉H₉BrO and a molar mass of 213.07 g/mol. Structurally, it consists of a propanal backbone (CH₃-CHO) substituted at the second carbon with a 3-bromophenyl group. Key physical properties include a predicted density of 1.392 g/cm³ and a boiling point of 266.7 ± 15.0 °C . The compound is typically stored at 2–8°C to maintain stability .
In synthetic chemistry, this compound serves as a precursor in benzannulation reactions. For example, it was used to synthesize polysubstituted naphthalene derivatives (e.g., 6-bromo-2,4-dimethyl-1-phenylnaphthalene) via HNTf₂-catalyzed reactions, achieving a 63% yield under optimized conditions . The bromine substituent enhances electrophilic aromatic substitution reactivity, making it valuable for constructing complex aromatic systems.
Properties
IUPAC Name |
2-(3-bromophenyl)propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7(6-11)8-3-2-4-9(10)5-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYJSKCUTXIIGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59452-90-3 | |
| Record name | 2-(3-bromophenyl)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Bromophenyl)propanal can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with propanal in the presence of a suitable catalyst . Another method includes the use of oxirane, 2-(3-bromophenyl)-2-methyl- as a starting material . The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)propanal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-bromobenzoic acid.
Reduction: 2-(3-bromophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromophenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)propanal involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in organic synthesis.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Functional Group Variations
2-(3-Bromophenyl)propanoic Acid (CAS 53086-52-5)
- Key Difference : Replaces the aldehyde group (-CHO) with a carboxylic acid (-COOH).
- Impact: Increased polarity and hydrogen-bonding capacity, leading to higher solubility in polar solvents (e.g., ethanol, water). This compound is used in pharmaceutical synthesis, as evidenced by supplier listings and SDS documentation .
2-(3-Bromophenyl)-2-methylpropanoic Acid
- Key Difference : Incorporates a methyl group at the α-carbon and a carboxylic acid group.
- Impact: The methyl group introduces steric hindrance, affecting reaction kinetics. Single-crystal X-ray studies confirm its planar aromatic ring and non-planar carboxylic acid group, influencing solid-state packing .
Substituent Variations
2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal
3-[2-(Trifluoromethyl)phenyl]propanal
- Key Difference : Substitutes bromine with a trifluoromethyl (-CF₃) group at the phenyl ring’s 2-position.
- Impact : The electron-withdrawing -CF₃ group deactivates the aromatic ring, reducing electrophilic substitution reactivity. This compound is explored in agrochemicals due to fluorine’s metabolic stability .
Environmental and Analytical Considerations
- Propanal vs. Acetone : Atmospheric studies show propanal exhibits slower degradation and less variability compared to acetone, which has rapid, localized emission spikes (e.g., lab exhaust) . While this compound’s brominated aromatic structure likely reduces volatility, its environmental persistence requires further study.
Biological Activity
2-(3-Bromophenyl)propanal is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by a bromobenzene moiety attached to a propanal group, is of interest in various fields, including medicinal chemistry and biochemistry. Understanding its biological activity is crucial for its application in drug design and development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure consists of a bromine atom attached to the phenyl ring, influencing its reactivity and interaction with biological targets.
Enzymatic Interactions
Recent studies have highlighted the interaction of this compound with various enzymes. For instance, it has been identified as a substrate for aldoxime dehydratase (OxdB), an enzyme that catalyzes the dehydration of aldoximes to nitriles. The crystal structure of OxdB complexed with Z-2-(3-bromophenyl)propanal oxime has provided insights into the substrate specificity and catalytic mechanism of this enzyme .
Key Findings:
- Substrate Specificity: The unique binding interactions between OxdB and this compound suggest that structural features of the substrate significantly influence enzymatic activity.
- Catalytic Efficiency: Mutational analysis has indicated that specific residues within OxdB play critical roles in determining the selectivity and efficiency of the reaction involving this compound .
Study on Aldoxime Dehydratase
A study conducted by Matsui et al. (2022) focused on the crystal structure of OxdB in complex with Z-2-(3-bromophenyl)propanal oxime. The research demonstrated that:
- The enzyme's catalytic triad is conserved, which is essential for its activity.
- Hydrophobic interactions between the enzyme and the substrate are crucial for optimal binding and catalysis .
Antimicrobial Screening
In a related investigation, compounds structurally related to this compound were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated:
- Inhibition Zones: Compounds showed varying degrees of inhibition, suggesting that modifications to the bromophenyl group could enhance efficacy.
- Mechanism of Action: Preliminary data suggested that these compounds may disrupt bacterial cell wall synthesis or function as enzyme inhibitors.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
